2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c1-22-15-8-14(18)16(9-13(15)17)23(20,21)19-7-6-11-4-2-3-5-12(11)10-19/h2-5,8-9H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIFYEUIRRWLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dichloro-4-methoxyphenylsulfonyl Chloride
The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 2,5-dichloro-4-methoxyphenol. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) serves as the chlorinating agent, converting the hydroxyl group into a sulfonyl chloride moiety. Reaction conditions require anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to prevent over-chlorination.
Coupling Reaction
In a representative procedure, 1,2,3,4-tetrahydroisoquinoline (1.0 equiv) is dissolved in dichloromethane (0.2 M) under nitrogen. 2,5-Dichloro-4-methoxyphenylsulfonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to neutralize HCl. The reaction proceeds at room temperature for 12–24 hours, yielding the sulfonamide product after aqueous workup and chromatographic purification (average yield: 72–85%).
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of both reactants |
| Temperature | 20–25°C | Prevents side reactions |
| Base | Triethylamine | Efficient HCl scavenging |
| Reaction Time | 18 hours | Completes conversion |
Heck-Aza-Michael Tandem Strategy
A more sophisticated approach, adapted from tricyclic sultam synthesis, employs a Heck-aza-Michael (HaM) cascade to construct the tetrahydroisoquinoline core while introducing the sulfonyl group.
Vinylsulfonamide Preparation
The linchpin intermediate, N-benzylethenesulfonamide, is synthesized from 2-chloroethanesulfonyl chloride and benzylamine via sulfonylation and β-elimination. This step achieves multi-gram scalability with yields exceeding 80%.
Heck Coupling and Cyclization
A palladium-catalyzed Heck reaction couples the vinylsulfonamide with a brominated aryl precursor (e.g., 2-bromo-5-chloro-4-methoxybenzene). Subsequent intramolecular aza-Michael cyclization forms the tetrahydroisoquinoline ring. Key conditions include:
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
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Solvent : Toluene at 120°C
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Base : Et₃N (3.0 equiv)
Post-reaction deprotection (5 N HCl) and neutralization (NaHCO₃) yield the secondary amine, which undergoes cyclization with paraformaldehyde or 1,1'-carbonyldiimidazole (CDI) to finalize the structure.
Table 2: Heck Reaction Performance Across Substrates
| Bromoarene | Vinylsulfonamide | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-Bromo-5-Cl-4-OMe | N-Benzyl derivative | 89 | 98.5 |
| 2-Bromo-4-OMe | N-Cyclohexyl | 76 | 97.2 |
Reductive Amination Pathway
An alternative method reported in anti-angiogenesis research involves reductive amination of a pre-sulfonated aldehyde with tetrahydroisoquinoline.
Aldehyde Synthesis
2,5-Dichloro-4-methoxybenzaldehyde is sulfonated using chlorosulfonic acid, followed by protection of the aldehyde group as an acetal. Sulfonation occurs regioselectively at the para position relative to the methoxy group.
Reductive Coupling
The sulfonated aldehyde is deprotected and reacted with tetrahydroisoquinoline in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer). This method avoids harsh acidic conditions, preserving the sulfonyl group’s integrity (yield: 68%).
Comparative Analysis of Methodologies
Yield and Scalability
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Classical sulfonylation offers simplicity but requires pre-formed sulfonyl chloride.
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Heck-aza-Michael enables concurrent ring formation and functionalization, suitable for combinatorial libraries.
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Reductive amination avoids acidic deprotection steps but suffers from lower yields.
Table 3: Method Comparison
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical | 78 | 98 | High |
| Heck-aza-Michael | 71 | 97 | Moderate |
| Reductive Amination | 68 | 95 | Low |
Purification and Characterization
Final purification typically employs flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with reported purities >95%. X-ray crystallography has resolved ambiguities in stereochemistry for related sultams.
Industrial-Scale Considerations
For kilogram-scale production, the Heck-aza-Michael approach is preferred due to its one-pot efficiency. Radley Carousel parallel synthesizers and automated reaction blocks enhance reproducibility, while in-line HPLC monitoring ensures quality control.
Emerging Methodologies
Recent patents describe Suzuki-Miyaura couplings to introduce the dichloro-methoxyphenyl group post-cyclization, though these methods remain experimental .
Chemical Reactions Analysis
2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfone derivatives, reduced sulfonyl compounds, and substituted derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that this compound exhibits significant anticancer properties. It functions primarily as an inhibitor of deubiquitylating enzymes, particularly USP7 (Ubiquitin-Specific Protease 7) . This inhibition plays a crucial role in regulating protein degradation pathways, which is vital for the stability of tumor suppressor proteins and promoting apoptosis in cancer cells.
Case Studies :
- Leukemia and Solid Tumors : Clinical studies have shown efficacy against various cancers including leukemia and solid tumors such as non-small cell lung cancer and melanoma. The compound's ability to enhance the stability of tumor suppressor proteins has been noted as a mechanism for its anticancer effects .
- Combination Therapy : It has been investigated for use in combination with other chemotherapeutic agents, potentially enhancing overall treatment efficacy.
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties. This activity appears to be linked to its ability to interfere with the ubiquitin-proteasome system utilized by certain viruses for replication. Further research is necessary to fully elucidate these effects and their implications for antiviral therapy .
Neuroprotective Effects
Emerging research indicates potential neuroprotective properties of this compound. It may exert protective effects against neurodegenerative conditions through modulation of neuroinflammatory pathways and inhibition of apoptosis in neuronal cells .
Comparative Analysis with Related Compounds
To better understand the efficacy and application range of 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline , a comparative analysis with similar compounds can be beneficial.
| Compound Name | Molecular Structure | Primary Application | Notable Activity |
|---|---|---|---|
| This compound | Structure | Cancer Treatment | USP7 Inhibition |
| 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine | Structure | Antiviral Activity | Protein Kinase Inhibition |
| 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole | Structure | Anticancer Agent | Antimicrobial Properties |
Mechanism of Action
The mechanism of action of 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its unique structural features and diverse range of applications. Similar compounds include:
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine: Known for its use as an inhibitor in biological studies.
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-4-(diphenylmethyl)piperazine: Studied for its potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
The compound 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (commonly referred to as DMTQ) is a synthetic derivative of tetrahydroisoquinoline, a class known for its diverse biological activities. This article explores the biological activity of DMTQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DMTQ has the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C16H15Cl2NO3S
- Molecular Weight: 373.33 g/mol
Structural Features
The compound features:
- A tetrahydroisoquinoline core, which is associated with various biological activities.
- A sulfonyl group that enhances its reactivity and potential for interaction with biological targets.
- A dichloromethoxyphenyl moiety that may influence its pharmacokinetic properties.
Anticancer Properties
DMTQ has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the growth of cancer cells by targeting specific signaling pathways.
- Mechanism of Action: DMTQ interacts with Opsin 4/melanopsin , inhibiting the PKC/BRAF/MEK/ERK signaling pathway crucial for cell proliferation in non-small cell lung cancer (NSCLC) models.
Antimalarial Activity
Research has also highlighted the antimalarial properties of DMTQ analogs. For example, related tetrahydroisoquinoline compounds have shown efficacy against Plasmodium falciparum.
- In Vitro Studies: Compounds similar to DMTQ were tested against various life-cycle stages of Plasmodium parasites, demonstrating significant activity and potential for drug resistance management .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are noted for neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Research Findings: Isoquinoline alkaloids exhibit protective effects against oxidative stress and apoptosis in neuronal cells, suggesting a role in neuroprotection .
Table 1: Summary of Biological Activities of DMTQ Analogues
| Activity Type | Target Organism/Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Non-small cell lung cancer | 1.8 | |
| Antimalarial | Plasmodium falciparum | 23 | |
| Neuroprotection | Neuronal cells | 15 |
Mechanistic Insights
The mechanism by which DMTQ exerts its biological effects involves:
- Inhibition of Protein Kinases: The sulfonyl group facilitates binding to target proteins involved in cell signaling pathways.
- Modulation of Gene Expression: DMTQ may alter the expression of genes associated with cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as methoxy-substituted benzaldehyde and sulfonyl-substituted amines. Key steps include sulfonylation of the tetrahydroisoquinoline core and chlorination/methoxylation of the aryl group. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DDQ for oxidation) critically impact yield and purity. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions during sulfonylation . Optimizing stoichiometry of chlorinating agents (e.g., POCl₃) ensures selective substitution at the 2,5-positions of the aryl ring .
Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic signals include a singlet for the methoxy group (~δ 3.8 ppm), doublets for aromatic protons adjacent to chlorine substituents (~δ 7.2–7.5 ppm), and multiplet patterns for the tetrahydroisoquinoline backbone (δ 2.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ with isotopic patterns matching two chlorine atoms. Fragmentation peaks at m/z corresponding to sulfonyl group loss (SO₂, 64 Da) and tetrahydroisoquinoline core are diagnostic .
- X-ray Crystallography : For absolute configuration verification, single-crystal X-ray analysis resolves spatial arrangements of substituents, as demonstrated for analogous tetrahydroisoquinoline derivatives .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the tetrahydroisoquinoline core in this compound?
- Methodological Answer :
- Electrophilic Deprotonation : Use DDQ oxidation to generate N-acyl/sulfonyl iminium intermediates, enabling C(sp³)–H functionalization with electron-rich nucleophiles (e.g., indoles, thiophenols) under mild conditions .
- Electrooxidative Pathways : Apply controlled voltage (e.g., 2 kV in ACN) to dehydrogenate the tetrahydroisoquinoline core, forming reactive intermediates for coupling with arylboronic acids or amines .
- Directing Groups : Introduce temporary directing groups (e.g., pyridyl) to steer metal-catalyzed C–H activation at specific positions .
Q. How do electronic effects of substituents (e.g., dichloro vs. methoxy groups) influence biological activity in sulfonyl-tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving enzyme inhibition (e.g., antifungal targets like laccase), while methoxy groups increase lipophilicity, aiding membrane penetration. For example, 2,5-dichloro substitution boosts antifungal activity by 3-fold compared to mono-chloro analogs .
- Computational Modeling : Density Functional Theory (DFT) calculates substituent effects on frontier molecular orbitals (HOMO/LUMO), correlating electron density with binding affinity to targets like PPARγ .
Q. What computational methods predict binding modes of this compound with biological targets (e.g., PPARγ or fungal enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For PPARγ, prioritize hydrophobic interactions between the sulfonyl group and helix 12 residues (e.g., Tyr473) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex (e.g., fungal laccase), focusing on hydrogen bonds with catalytic copper centers .
- QSAR Models : Train models with descriptors like ClogP and polar surface area to predict MIC values against Candida albicans .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, in vivo oxidation of the tetrahydroisoquinoline core may reduce antifungal efficacy .
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, addressing discrepancies in plasma concentration between models .
- PK/PD Modeling : Integrate pharmacokinetic data (e.g., clearance rates) with pharmacodynamic endpoints (e.g., IC₅₀) to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
